Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate
Description
The compound Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate is a structurally complex molecule featuring multiple pharmacophoric motifs:
- Furan-2-ylmethyl substituent: Introduces an oxygen-containing heterocyclic moiety, influencing electronic properties and solubility.
- Pyridin-4-ylmethyl group: A nitrogen-containing aromatic ring that enhances π-π stacking interactions.
Molecular Formula: Estimated as C₂₅H₂₉N₄O₅ (based on structural analogs ).
Molecular Weight: ~465.5 g/mol.
Properties
IUPAC Name |
ethyl 4-[[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]-pyridin-4-ylmethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5/c1-3-32-24(31)27-12-10-26(11-13-27)22(18-6-8-25-9-7-18)21-20(29)15-17(2)28(23(21)30)16-19-5-4-14-33-19/h4-9,14-15,22,29H,3,10-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQKEJZLECWOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the mechanisms of action, potential therapeutic applications, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 465.55 g/mol. Its structure features a piperazine moiety, a furan ring, and a pyridine derivative, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 465.55 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to several mechanisms:
1. Antimicrobial Activity
Research indicates that derivatives of pyridine and piperazine exhibit antimicrobial properties against various pathogens. The presence of the furan ring may enhance this activity by facilitating interactions with microbial enzymes or receptors .
2. Antiviral Properties
Preliminary studies suggest that the compound may possess antiviral activity, particularly against viruses like HSV (Herpes Simplex Virus). The mechanisms are believed to involve inhibition of viral entry or replication .
3. Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This suggests a role in treating conditions characterized by excessive inflammation .
Research Findings and Case Studies
Recent studies have explored the compound's efficacy in various biological contexts:
Antimicrobial Efficacy
A study conducted on derivatives similar to this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded at concentrations as low as 12.5 µg/mL for some derivatives .
Antiviral Activity Against HSV
In vitro assays indicated that this compound reduced HSV replication by over 50% at non-cytotoxic concentrations . Further mechanistic studies are ongoing to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Heterocyclic Substituents :
- The furan-2-ylmethyl group in the target compound replaces the pyridin-3-ylmethyl in the analog from , altering electronic properties (oxygen vs. nitrogen).
- The pyrazolo-pyrimidinyl group in introduces a fused bicyclic system absent in the target compound.
Dihydropyridinone vs. Pyrazolo-Pyrimidine: The dihydropyridinone moiety in the target compound and may confer metal-binding affinity, whereas the pyrazolo-pyrimidine in is more rigid and planar, favoring intercalation or kinase inhibition.
Research Findings and Methodological Insights
- Structural Comparison: Algorithms for chemical structure comparison (e.g., Tanimoto coefficient) highlight ~70% similarity between the target compound and , primarily due to shared piperazine and dihydropyridinone motifs .
- Synthetic Challenges: The dihydropyridinone fragment in the target compound may require precise crystallization conditions for structural validation, as seen in SHELX-based refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
